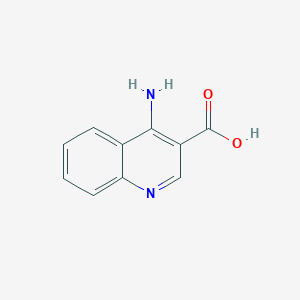

4-aminoquinoline-3-carboxylic Acid

Vue d'ensemble

Description

4-Aminoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound consists of a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 3-position. This unique structure imparts significant chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a classical method used to synthesize quinoline derivatives, including this compound. This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization:

Key Findings :

-

Esterification efficiency depends on steric hindrance of the alcohol (primary > secondary).

-

BTK inhibitor 25 (IC₅₀ = 0.8 nM) was synthesized via carboxamide formation, showcasing therapeutic potential .

Decarboxylation and Cyclization

Controlled thermal decarboxylation yields bioactive heterocycles:

Mechanistic Insight :

Decarboxylation proceeds via radical intermediates stabilized by the quinoline π-system, confirmed by EPR studies [4d].

Functionalization of the Amino Group

The C4 amino group participates in nucleophilic and coupling reactions:

Comparative Reactivity :

-

Electron-withdrawing substituents on the quinoline ring accelerate acylation but hinder Suzuki coupling .

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs for drug discovery:

| MCR Type | Components | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Doebner Variant | Aldehyde + pyruvic acid | BF₃·THF | Polysubstituted quinolines | 82% | |

| Pfitzinger Modification | Isatin + enaminone | TMSCl | Antitubercular agents | 78% | [4c] |

Optimized Conditions :

-

BF₃·THF (0.5 equiv) in toluene at 65°C minimizes side reactions .

-

TMSCl-mediated Pfitzinger reactions achieve gram-scale synthesis (371 g) with retained efficiency [4c].

Catalytic Hydrogenation and Oxidation

Redox transformations modulate pharmacological profiles:

Caution : Over-oxidation can fragment the quinoline ring, requiring strict stoichiometric control [4d].

Applications De Recherche Scientifique

4-Aminoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-aminoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, in antimalarial applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and leads to its death . The compound can also interact with DNA and proteins, affecting their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial agent with structural similarities.

Hydroxychloroquine: Used in the treatment of autoimmune diseases and has a similar mechanism of action.

Uniqueness: 4-Aminoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group at the 3-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

4-Aminoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves various chemical reactions, including cyclization and functional group modifications. For instance, the synthesis of 4-amino-3-cinnolinecarboxamides has been documented, where these compounds were hydrolyzed to yield the corresponding carboxylic acids . The chemical structure can be characterized using techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies have shown that derivatives of this compound exhibit varying levels of antibacterial and antifungal activities. For example, a series of 4-substituted aminoquinoline-3-carboxylates were evaluated for their antimicrobial efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds showing promising results .

Table 1: Antimicrobial Activity of 4-Aminoquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| Compound VIII | Staphylococcus aureus | 12.5 | Moderate |

| Compound XIII | E. coli | 15.0 | Significant |

| Compound XXIII | E. coli | 10.0 | Low |

Antitumor Activity

Research indicates that this compound derivatives exhibit antitumor activity . A review highlighted the potential of this compound as a multivalent structure in developing new antitumor agents . The mechanism involves targeting specific cellular pathways associated with cancer cell proliferation.

Anti-HIV Activity

The compound has also been studied for its anti-HIV properties . Certain derivatives have been identified as inhibitors of HIV integrase, suggesting a potential role in antiretroviral therapy .

Cannabinoid Receptor Modulation

Emerging studies have explored the role of this compound in modulating cannabinoid receptors . This activity could have implications for pain management and neuroprotection, making it a candidate for further research in neuropharmacology .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinoline ring can significantly alter the compound's efficacy against specific biological targets. For instance, substituents at the 4-position have been linked to enhanced antibacterial properties .

Case Studies

- Antibacterial Efficacy Against MDR Strains : A study focusing on multidrug-resistant (MDR) bacterial strains reported that certain derivatives of this compound displayed superior antibacterial activity compared to traditional antibiotics. This highlights its potential as a lead compound in developing new treatments for resistant infections .

- Antileishmanial Activity : Another case study evaluated the antileishmanial effects of quinoline derivatives, including those related to this compound. The findings indicated significant activity against Leishmania donovani, suggesting its utility in treating leishmaniasis .

Propriétés

IUPAC Name |

4-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFKMJWKPVAVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470018 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68313-46-2 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of 4-aminoquinoline-3-carboxylic acid derivatives particularly interesting for potential analgesic activity?

A1: Research suggests that incorporating specific structural features into the this compound scaffold can lead to compounds with potential analgesic properties. For instance, the introduction of a (hetarylmethyl)amino group at the 4-position of the quinoline ring is explored as a modification strategy. [] This modification is believed to enhance the interaction with potential biological targets involved in pain pathways.

Q2: Can you provide an example of a synthetic route for these derivatives?

A2: One study highlights a method for synthesizing a variety of 4-(hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. [] This approach involves reacting a 4-chloroquinoline-3-carboxylic acid derivative with various primary amines, including those incorporating heterocyclic moieties. This reaction leads to the displacement of the chlorine atom with the desired amine, resulting in the formation of the target this compound derivatives.

Q3: Beyond analgesia, are there other potential applications for this compound derivatives?

A3: Research indicates that certain derivatives of this compound exhibit the ability to enhance sweet taste perception. [] Specifically, modifications at the 3-carboxylic acid group and the introduction of various substituents on the quinoline ring are crucial for this activity. These findings highlight the potential of these compounds as sweet taste modifiers in food or pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.